molecular formula C3H9NO B1277028 (S)-(+)-1-Amino-2-propanol CAS No. 2799-17-9

(S)-(+)-1-Amino-2-propanol

Cat. No. B1277028
CAS RN: 2799-17-9
M. Wt: 75.11 g/mol
InChI Key: HXKKHQJGJAFBHI-VKHMYHEASA-N
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Description

-(S)-(+)-1-Amino-2-propanol, also known as S-amino-2-propanol, is a chiral, organic compound belonging to the class of alcohols. It is composed of a primary amine group and two secondary alcohols, making it a versatile compound with a wide range of applications in the scientific and medical fields. S-amino-2-propanol can be synthesized in a number of ways, and its unique properties make it useful for a variety of purposes.

Scientific Research Applications

Synthetic Chemistry Applications

(S)-(+)-1-Amino-2-propanol has been utilized in synthetic chemistry for the preparation of various compounds. In one study, it was involved in the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, leading to the formation of 1-Phenyl-1-amino-2, 3-propanediol (Suami, Tetsuo et al., 1956). Another example is its role in the hydrogenation of simple aromatic ketones, catalyzed by specific complexes, demonstrating its utility in facilitating chemical reactions (Ito, Masato M. et al., 2001).

Medicinal Chemistry and Biochemistry

In the realm of medicinal chemistry and biochemistry, derivatives of 1-amino-3-aryloxy-2-propanols, including those related to (S)-(+)-1-Amino-2-propanol, have been synthesized and examined for their potential as cardioselective beta-blockade agents, highlighting its significance in drug development (Hoefle, M. et al., 1975). Additionally, its isomer, D-1-Amino-2-propanol, was studied for its oxidoreductase activity in Escherichia coli, which catalyzes the conversion of L-threonine to D-1-amino-2-propanol, illustrating its biological significance (Campbell, R. et al., 1978).

Physical Chemistry

From a physical chemistry perspective, (S)-(+)-1-Amino-2-propanol has been a subject of study in the context of its interactions and properties in various solutions. For instance, its pairwise interaction enthalpies with enantiomers in DMSO + H2O mixtures were investigated, providing insights into solute-solute interactions and solvent effects (Liang, Hongyu et al., 2012). Also, research on the partial molar volumes and compressibilities of amino alcohols, including (S)-(+)-1-Amino-2-propanol, in aqueous solutions offers essential data for its applications in the chemical and pharmaceutical industries (Cruz, Yadhi P. et al., 2021).

properties

IUPAC Name

(2S)-1-aminopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKKHQJGJAFBHI-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Amino-2-propanol

CAS RN

2799-17-9
Record name (+)-1-Amino-2-propanol
Source CAS Common Chemistry
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Record name (S)-(+)-1-Aminopropan-2-ol
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Record name (S)-(+)-1-aminopropan-2-ol
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Synthesis routes and methods

Procedure details

The precursor amine compounds may in turn be prepared as described in greater detail below. Thus, for example, 2,8-Dimethyl-1-oxa-3,8-diaza-spiro[4.5]decane may be obtained by reaction of 4-aminomethyl-1-methyl-piperidin-4-ol with acetaldehyde in dry dichloromethane. 2,8-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decane may be obtained by reaction of 1-amino-2-propanol with 1-methyl-4-piperidone under reflux. 1′,4-Dimethylspiro[3-oxa-6-azabicyclo[3.1.0]hexane-2,4′-piperidine] may be obtained by first preparing 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime from 1-methyl-4-piperidone via 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one per the procedure of Tsukamoto et. al., Chem. Pharm. Bull. 1995, 43, 842-852, followed by reduction of the oxime with Red-A1 (sodium bis(2-methoxyethoxy)aluminumhydride) and then basic workup to yield 1′,4-Dimethylspiro[3-oxa-6-azabicyclo[3.1.0]hexane-2,4′-piperidine]. 2,8-Dimethyl-1-oxa-8-aza-spiro[4.5]dec-3-yl amine may be obtained by first preparing 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime from 1-methyl-4-piperidone via 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one per the procedure of Tsukamoto et. al., Chem. Pharm. Bull. 1995, 43, 842-852, followed by reduction of the oxime with lithium aluminum hydride/aluminum chloride. Compounds of formula I may then be prepared from these amines by an appropriate coupling reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
G Nieuwpoort, GC Verschoor - Inorganic Chemistry, 1981 - ACS Publications
Up to the present, no detailed structural studies have been reported in which the difference between coordination of ra-cemic and optically active isomers of chelating ligands are …
Number of citations: 8 pubs.acs.org
G Romanowski, J Kira - Polyhedron, 2016 - Elsevier
Seven chiral dioxidomolybdenum(VI) complexes with tridentate Schiff bases were synthesized by monocondensation of S(+)-1-amino-2-propanol with salicylaldehyde and its derivatives…
Number of citations: 33 www.sciencedirect.com
E Mallette, MS Kimber - Biochemistry, 2018 - ACS Publications
S-(+)-1-Amino-2-propanol dehydrogenase (APDH) is a short-chain dehydrogenase/reductase associated with the incompletely characterized Rhodococcus and Mycobacterium …
Number of citations: 9 pubs.acs.org
E Mallette, MS Kimber - Journal of Biological Chemistry, 2018 - ASBMB
Bacterial microcompartments encapsulate enzymatic pathways that generate small, volatile, aldehyde intermediates. The Rhodococcus and Mycobacterium microcompartment (RMM) …
Number of citations: 13 www.jbc.org
G Nieuwpoort, AJ de Kok… - Recueil des Travaux …, 1981 - Wiley Online Library
Copper(II) (R,S)‐1‐amino‐2‐propanol chloride, Cu(C 3 NOH 9 ),Cl 2 , is monoclinic. The lattice constants at 22C are a = 8.050(5), b = 10.930(6), c = 8.120(6) Å, β = 92.20(6), Z = 4 and μ…
Number of citations: 5 onlinelibrary.wiley.com
G Nieuwpoort, J Reedijk - Recueil des Travaux Chimiques des …, 1981 - Wiley Online Library
Copper(II) and nickel(II) compounds with (S)‐(+)‐1‐amino‐2‐propanol (S‐ap) are described and compared with the corresponding compounds containing racemic 1‐amino‐2‐…
Number of citations: 6 onlinelibrary.wiley.com
D Catone, S Turchini, G Contini, N Zema… - The Journal of …, 2007 - pubs.aip.org
Valence band and C 1 s core-level photoelectron spectra of S-(+)-2-amino-1-propanol (alaninol) and S-(+)-1-amino-2-propanol (isopropanolamine) have been studied by means of …
Number of citations: 14 pubs.aip.org
G Nieuwpoort, J Brussee, J Reedijk - Inorganica Chimica Acta, 1983 - Elsevier
… of general formula [Zn(apHh]Xz with X = I, NOS, %S04 and apH = R,S-1-amino-2-propanol, … Differences in coordination chemistry between compounds with R,S-1 -amino-2-propanol …
Number of citations: 5 www.sciencedirect.com
X Qu, MJ Citra, N Ragunathan… - 9th International …, 1994 - spiedigitallibrary.org
The vibrational circular dichroism (VCD) spectra of (S)-1-amino-2-propanol and (S)-2-amino- 1-propanol in non-aqueous solution have been investigated. The vibrational frequencies, …
Number of citations: 3 www.spiedigitallibrary.org
CN Tam, P Bour, TA Keiderling - Journal of the American …, 1997 - ACS Publications
Mid-IR vibrational circular dichroism (VCD) and the corresponding Raman optical activity (ROA) spectra of 1-amino-2-propanol and 2-amino-1-propanol in neat solution are compared …
Number of citations: 16 pubs.acs.org

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